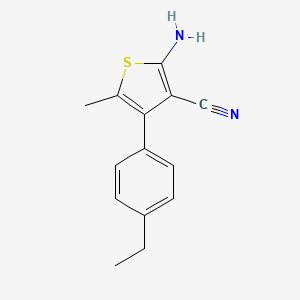

2-(4-Fluoro-2-methylphenyl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of fluorinated acetonitrile derivatives has been explored in various studies. For instance, a fluorinated α-aminonitrile compound, specifically 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized using a 'green protocol' . Although this compound is not the exact target molecule, the synthesis approach provides insight into the methods that could potentially be applied to synthesize 2-(4-Fluoro-2-methylphenyl)acetonitrile. The synthesis involved detailed spectral and X-ray crystallographic analyses to characterize the compound . Another study reported the synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides, which were generated from 2-(1-tosylalkyl)phenols under basic conditions . This method, while not directly related to the target molecule, highlights the versatility of acetonitrile derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated acetonitrile compounds has been studied using various analytical techniques. In the case of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, X-ray crystallography revealed that the compound crystallizes in the orthorhombic space group Pbca . Theoretical calculations, including density functional theory (DFT), were employed to obtain the equilibrium geometry of the α-aminonitrile compound . These studies provide a foundation for understanding the molecular structure of related compounds, such as this compound.

Chemical Reactions Analysis

The reactivity of fluorinated acetonitrile compounds has been explored through various studies. For example, the reactivity of the synthesized α-aminonitrile was explained using local and global molecular descriptors, and reactivity surfaces were analyzed . Additionally, the electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile was studied, which involved cleavage of carbon-sulfur and/or carbon-fluorine bonds . These studies provide insights into the types of chemical reactions that fluorinated acetonitrile compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitrile compounds have been the subject of research. For instance, the spectroscopic characterization of the α-aminonitrile compound included vibrational and NMR analyses, which were performed by comparing calculated spectra with experimental observations . The study on microwave spectrum of fluoro-acetonitrile provided valuable data on the molecular structure and dipole moment, which are important for understanding the physical properties of these compounds . Additionally, the optical, thermal, and electroluminescence properties of 2-(1H-indol-3-yl)acetonitrile based fluorophores were investigated, indicating high fluorescence quantum yield and good thermal stability . These properties are crucial for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Scientific Research Applications

Electrochemical Applications : A study by Kunugi et al. (1993) explored the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, demonstrating the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, which is significant for electrochemical applications (Kunugi et al., 1993).

Organic Synthesis : Fagnoni et al. (1999) reported on the photoheterolysis of haloanilines in acetonitrile, leading to heterolytic dehalogenation and cation trapping, which is crucial for the synthesis of aryl- and alkylanilines (Fagnoni et al., 1999).

Fluorination Techniques : Balandeh et al. (2017) achieved electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride in acetonitrile. This study is significant for understanding fluorination processes in organic chemistry (Balandeh et al., 2017).

Spectral Analysis : Johnston and Scaiano (1985) investigated the absorption, fluorescence, and kinetics of di(p-methylphenyl)methylene in acetonitrile, contributing to the understanding of excited carbene lifetimes and reactions in solution (Johnston & Scaiano, 1985).

Biochemical Pathways : Firmin and Gray (1976) explored the metabolism of [2-14C]methyl cyanide (acetonitrile) in bacteria, providing insights into the biochemical pathways for the breakdown of methyl cyanide in biological systems (Firmin & Gray, 1976).

Material Science : Carpenter et al. (1983) studied the electrochemical fluorination of anthracene derivatives in acetonitrile, which is important for the synthesis of fluoro derivatives in material science (Carpenter et al., 1983).

Safety and Hazards

The compound is considered hazardous and has several hazard statements including H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULROKXGBQUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397584 | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80141-93-1 | |

| Record name | 4-Fluoro-2-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)